Cas no 88847-11-4 (Punicafolin)

Punicafolin structure
Punicafolin structure
Product Name:Punicafolin
Numero CAS:88847-11-4
MF:C41H30O26
MW:938.661314487457
CID:723222
PubChem ID:5320800
Update Time:2024-03-01

Punicafolin Proprietà chimiche e fisiche

Nomi e identificatori

    • b-D-Glucopyranose, cyclic3,6-[(1R)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,4-tris(3,4,5-trihydroxybenzoate) (9CI)
    • b-D-Glucopyranose, cyclic3,6-[(1R)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,4-tris(3,4,5-trihydroxybe
    • Punicafolin
    • 1,2,4-Tri-O-galloyl-3,6-hexahydroxydiphenoylglucose
    • beta-D-Glucopyranose, cyclic 3,6-(4,4',5,5',6,6')-hexahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 1,2,4-tris(3,4,5-trihydroxybenzoate), (R)-
    • Q7260201
    • .beta.-D-Glucopyranose, cyclic 3:6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate] 1,2,4-tri(3,4,5-trihydroxybenzoate)
    • 1,2,4-Tri-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-b-D-glucopyranose
    • 80856-39-9
    • 1,2,3,16,17,18-hexahydroxy-5,14-dioxo-5,7,8,11,12,14-hexahydro-10h-8,12-methanodibenzo[j,l][1,4,8]trioxacyclotetradecine-10,11,19-triyl tris(3,4,5-trihydroxybenzoate)
    • DTXSID60332990
    • CHEMBL507308
    • 88847-11-4
    • [(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate
    • 1,2,4-tri-O-galloyl-3,6-hexahydroxydiphenoyl-beta-D-glucose
    • BDBM50260525
    • DTXSID101030158
    • Inchi: 1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)65-34(33)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1
    • Chiave InChI: DPBVYZVSXAZMAY-UUUCSUBKSA-N
    • Sorrisi: O1[C@H]([C@@H]([C@@H]2[C@@H]([C@H]1COC(C1C=C(C(=C(C=1C1C(=C(C(=CC=1C(=O)O2)O)O)O)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O

Proprietà calcolate

  • Massa esatta: 938.102531
  • Massa monoisotopica: 938.102531
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 15
  • Conta accettatore di obbligazioni idrogeno: 26
  • Conta atomi pesanti: 67
  • Conta legami ruotabili: 9
  • Complessità: 1770
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 998
  • XLogP3: 2.4
  • Superficie polare topologica: 444
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.